molecular formula C48H26N8 B3069147 5,10,15,20-Tetra(4-cyanophenyl)porphyrin CAS No. 14609-51-9

5,10,15,20-Tetra(4-cyanophenyl)porphyrin

Cat. No. B3069147
CAS RN: 14609-51-9
M. Wt: 714.8 g/mol
InChI Key: AQIFPEIUSQBFJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,10,15,20-Tetra(4-cyanophenyl)porphyrin is a chemical compound with the molecular formula C48H26N8 . It is a purple solid and its IUPAC name is 4,4’,4’‘,4’‘’-(porphyrin-5,10,15,20-tetrayl)tetrabenzonitrile .


Synthesis Analysis

The synthesis of porphyrins, including 5,10,15,20-Tetra(4-cyanophenyl)porphyrin, can be achieved through a two-step protocol. The first step involves the condensation of pyrrole and aldehyde in an H2O–MeOH mixture using HCl. The obtained precipitate from the first step is then dissolved in reagent-grade dimethylformamide (DMF) and refluxed for 1.5 h, followed by stirring overnight in the air at room temperature .


Molecular Structure Analysis

The molecular structure of 5,10,15,20-Tetra(4-cyanophenyl)porphyrin is complex and involves multiple chemical bonds . The structure can be analyzed using various techniques such as UV pump – N K-edge probe X-ray absorption spectroscopy in combination with time-dependent density .


Chemical Reactions Analysis

The chemical reactions involving 5,10,15,20-Tetra(4-cyanophenyl)porphyrin are complex and can involve multiple steps . The reaction mechanisms can be studied using various techniques and methodologies.


Physical And Chemical Properties Analysis

5,10,15,20-Tetra(4-cyanophenyl)porphyrin is a purple solid with a molecular weight of 714.79 . It is stable at room temperature and is soluble in organic solvents .

Scientific Research Applications

Basic Information

“5,10,15,20-Tetra(4-cyanophenyl)porphyrin” is a chemical compound with the molecular formula C48H26N8 and a molecular weight of 714.7726 . It is soluble in dichloromethane and chloroform .

Synthesis of Metal-Organic Frameworks (MOFs)

This compound has been used in the synthesis of a cobalt-based porphyrin MOF (Co-MTPhPyP). The synthesized MOF exhibits an effective adsorption capacity for the removal of heavy metals such as lead (Pb(II)) and copper (Cu(II)) in an aqueous medium .

Preparation of Montmorillonite (MMT) Based Composites

The compound has been grafted onto the interface of (3-aminopropyl)triethoxysilane (APTES) grafted MMT via dehydration condensation reaction. The introduction of APTES expanded the interlayer space of MMT from 16.24 to 22.21Å. Fourier Transform Infrared (FT-IR) data confirmed the covalent bonding between APTES grafted MMT and the compound .

Photodynamic Antimicrobial Activity

The compound has been evaluated for its potential as an alternative treatment for infections caused by P. aeruginosa and S. aureus .

properties

IUPAC Name

4-[10,15,20-tris(4-cyanophenyl)-21,23-dihydroporphyrin-5-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H26N8/c49-25-29-1-9-33(10-2-29)45-37-17-19-39(53-37)46(34-11-3-30(26-50)4-12-34)41-21-23-43(55-41)48(36-15-7-32(28-52)8-16-36)44-24-22-42(56-44)47(40-20-18-38(45)54-40)35-13-5-31(27-51)6-14-35/h1-24,53,56H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIFPEIUSQBFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C#N)C8=CC=C(C=C8)C#N)C=C4)C9=CC=C(C=C9)C#N)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H26N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

714.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,10,15,20-Tetra(4-cyanophenyl)porphyrin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,10,15,20-Tetra(4-cyanophenyl)porphyrin
Reactant of Route 2
5,10,15,20-Tetra(4-cyanophenyl)porphyrin
Reactant of Route 3
5,10,15,20-Tetra(4-cyanophenyl)porphyrin
Reactant of Route 4
5,10,15,20-Tetra(4-cyanophenyl)porphyrin
Reactant of Route 5
5,10,15,20-Tetra(4-cyanophenyl)porphyrin
Reactant of Route 6
5,10,15,20-Tetra(4-cyanophenyl)porphyrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.